N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16498560
InChI: InChI=1S/C7H12N2O/c1-5(10)9-7-2-6(8,3-7)4-7/h2-4,8H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide

CAS No.:

Cat. No.: VC16498560

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name N-(3-amino-1-bicyclo[1.1.1]pentanyl)acetamide
Standard InChI InChI=1S/C7H12N2O/c1-5(10)9-7-2-6(8,3-7)4-7/h2-4,8H2,1H3,(H,9,10)
Standard InChI Key FZUVPMJBKAKQBZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC12CC(C1)(C2)N

Introduction

Chemical Identity

PropertyDescription
IUPAC NameN-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
StructureContains a bicyclo[1.1.1]pentane core with an amide and an amine group attached.
CAS NumberNot available in the provided references.

Structural Features

The bicyclo[1.1.1]pentane scaffold is a rigid, three-dimensional structure that has gained attention as a bioisostere for benzene rings in drug design. This rigidity can enhance the metabolic stability and binding specificity of compounds.

Key Functional Groups:

  • Amine (-NH2): Contributes to hydrogen bonding and increases water solubility.

  • Acetamide (-CONH2): Provides additional hydrogen bonding potential and may influence the compound's pharmacokinetics.

Synthesis

While specific synthetic pathways for this compound are not detailed in the provided references, general methods for synthesizing bicyclo[1.1.1]pentane derivatives involve:

  • Building the Bicyclo[1.1.1]pentane Core:

    • Commonly synthesized via [2+2+2] cycloaddition reactions or radical-mediated pathways.

  • Functionalization:

    • Introduction of the amine group at the 3-position can be achieved through selective substitution or reductive amination.

    • Acetamide functionalization typically involves acylation reactions using acetic anhydride or acetyl chloride.

Drug Design

The bicyclo[1.1.1]pentane scaffold is increasingly used as a bioisostere for phenyl groups in pharmaceuticals due to its unique properties:

  • Improved metabolic stability.

  • Enhanced three-dimensionality, which can improve receptor binding specificity.

The presence of both amine and acetamide groups suggests potential utility in creating hydrogen-bonding interactions with biological targets, making it a candidate for drug discovery efforts.

Material Science

The rigidity and electron-donating properties of the bicyclopentane core may make derivatives like N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide useful in designing novel polymers or materials with unique mechanical properties.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide C7H11NO2141.17Hydroxyl (-OH), Amide (-CONH2)
N-(3-Cyano-bicyclo[1.1.1]pentan-1-yl)acetamide C8H10N2O~150Cyano (-CN), Amide (-CONH2)

The substitution pattern significantly alters the physicochemical properties, such as solubility and reactivity.

Challenges:

  • The synthesis of bicyclo[1.1.1]pentane derivatives often requires specialized conditions due to the strain inherent in the ring system.

  • Limited commercial availability of precursors can hinder large-scale applications.

Future Directions:

  • Exploration of biological activity through structure-activity relationship (SAR) studies.

  • Development of scalable synthetic methods to reduce costs and improve accessibility.

This compound represents a promising avenue for research due to its unique structural features and potential applications across multiple scientific domains.

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